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Compound of Interest

Compound Name: Mercury(ll) oxalate

Cat. No.: B1606967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of anhydrous
mercury(ll) oxalate (HgC204). By integrating theoretical calculations with available
experimental data, this document offers a comprehensive understanding of the bonding,
molecular orbital characteristics, and structural properties of this inorganic compound. This
information is crucial for professionals in materials science, toxicology, and drug development
who may encounter or utilize mercury-containing compounds.

Introduction

Mercury(ll) oxalate is an inorganic compound with the chemical formula HgC20a. Its study is
pertinent to understanding the coordination chemistry of mercury and the properties of metal
oxalates. The electronic structure dictates the compound's stability, reactivity, and
spectroscopic properties. This guide summarizes key quantitative data, details the
methodologies for its characterization, and provides visualizations to elucidate the complex
relationships within its crystal and electronic structure.

Crystal and Molecular Structure

Anhydrous mercury(ll) oxalate crystallizes in a monoclinic system. The coordination
environment around the mercury(ll) ion is a key feature of its structure. Each mercury atom is
coordinated to eight oxygen atoms from neighboring oxalate ligands, forming a distorted cube-
like geometry. The oxalate ion acts as a bridging ligand, creating a polymeric network.
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Data Presentation
Theoretical Crystallographic and Bond Data

The following data were obtained from Density Functional Theory (DFT) calculations, providing
a theoretical model of the crystal and electronic structure of anhydrous mercury(ll) oxalate[1]

[2].

Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 5.029

b (A) 5.228

c (A 6.437

B(°) 108.82
Volume (A3) 160.19

Calculated Bond Lengths (A)

Hg—O (shorter) ~2.08 - 2.10
Hg-O (longer) ~2.50-2.80
c-C ~1.57

Cc-0O ~1.25-1.27

Calculated Bond Orders

Hg-O 0.28 -0.45
c-C 0.98
Cc-O 1.45-1.85

Table 1: Theoretical Crystallographic and Bond Data for Anhydrous Mercury(ll) Oxalate.[1][2]
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Spectroscopic Data

Experimental spectroscopic data provides insight into the vibrational modes of mercury(ll)

oxalate.

Spectroscopic Technique

Peak Position (cm™?)

Tentative Assignment

Raman Spectroscopy

1617

v(C=0) symmetric stretch

838 5(0-C=0) + v(C-C)
500-600 v(Hg-O) + ring deformations
<200 Lattice modes

Infrared Spectroscopy (NIST)
[1]

~1630

v(C=0) asymmetric stretch

~1360, ~1315 v(C-0) + v(C-C)
~820 6(0-C=0)
~490 v(Hg-O) + ring deformations

Table 2: Experimental Spectroscopic Data for Mercury(ll) Oxalate.

Experimental and Computational Protocols
Synthesis of Anhydrous Mercury(ll) Oxalate

A general method for the synthesis of anhydrous metal oxalates involves the precipitation

reaction between a soluble metal salt and an oxalic acid or a soluble oxalate salt solution[3].

For mercury(ll) oxalate, this can be achieved by reacting an aqueous solution of mercury(ll)

nitrate with an aqueous solution of oxalic acid. The resulting precipitate is then filtered, washed

with deionized water, and dried under vacuum. The synthesis of high-quality single crystals

suitable for X-ray diffraction can be challenging due to the compound's low solubility.

X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is employed to determine the crystal structure, unit

cell dimensions, and atomic positions. For powder XRD, the dried sample is ground to a fine
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powder and mounted on a sample holder. The diffraction pattern is collected using a
diffractometer with a monochromatic X-ray source (e.g., Cu Ka radiation). Rietveld refinement
of the powder diffraction data can be used to refine the crystal structure parameters.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample is mixed with KBr and pressed into a pellet, or analyzed
using an Attenuated Total Reflectance (ATR) accessory. The spectrum is collected over a
typical range of 4000-400 cm~1.

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer equipped
with a laser excitation source (e.g., 785 nm). The solid sample is placed on a microscope slide
and the scattered light is collected and analyzed.

Computational Methodology: Density Functional Theory
(DFT)

The theoretical data presented in this guide were derived from DFT calculations. These
calculations are typically performed using software packages like WIEN2K[2]. The methodology
involves the following steps:

Model Building: The crystal structure of anhydrous mercury(ll) oxalate is used as the input.

» Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE-
GGA) and basis set are selected to approximate the electronic interactions.

o Geometry Optimization: The atomic positions and/or lattice parameters are optimized to find
the minimum energy structure.

» Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to
determine the electronic ground state, yielding electron density, orbital energies, and other
electronic properties.

o Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to
the calculated electron density to analyze the nature of the chemical bonds and determine
bond orders[2].
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Visualizations
Logical Workflow for Electronic Structure Analysis

Workflow for the electronic structure analysis of Mercury(ll) oxalate.

Theoretical Model of Mercury(ll) Oxalate Crystal
Structure

Simplified 2D representation of the coordination around a central Hg(ll) ion.

Discussion of Electronic Structure

The electronic structure of mercury(ll) oxalate is characterized by a combination of ionic and
covalent bonding interactions. The bonds between mercury and oxygen (Hg-O) exhibit a
significant degree of ionic character, as is typical for metal-oxygen bonds. However,
computational analyses suggest a degree of covalent character as well, which is important for
understanding the overall stability of the coordination polymer.

Within the oxalate ligand, the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds are
predominantly covalent. The calculated bond order of the C-C bond is close to one, indicating a
single bond, while the C-O bonds show a bond order intermediate between a single and a
double bond, consistent with resonance delocalization of the 1t-electrons across the
carboxylate groups.

The electronic properties, such as the density of states (DOS) and band structure, would reveal
the nature of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is
expected to have significant contributions from the oxygen atoms of the oxalate ligand, while
the lowest unoccupied molecular orbital (LUMO) is likely centered on the mercury(ll) ion. The
HOMO-LUMO gap would be indicative of the compound's electronic stability and its potential
for electronic transitions, which could be probed by UV-Vis spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of mercury(ll)
oxalate, integrating theoretical data with available experimental findings. The key takeaways
are the polymeric nature of its crystal structure, the distorted cubic coordination geometry
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around the mercury(ll) ion, and the mixed ionic-covalent character of the Hg-O bonds. The
provided data tables, experimental and computational protocols, and visualizations serve as a
valuable resource for researchers and professionals working with this and related compounds.
Further experimental work, particularly single-crystal X-ray diffraction and detailed
spectroscopic analysis with definitive peak assignments, would be beneficial to further refine
our understanding of this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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